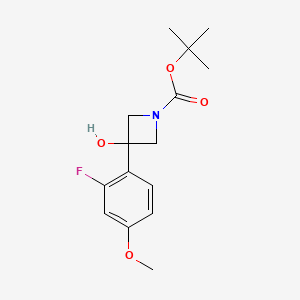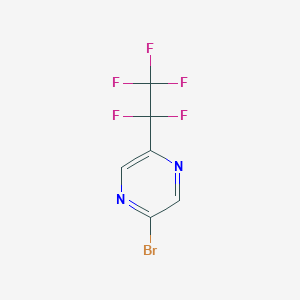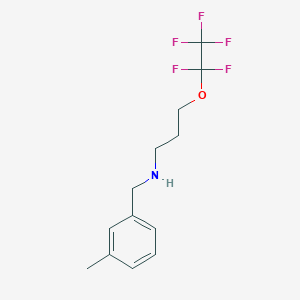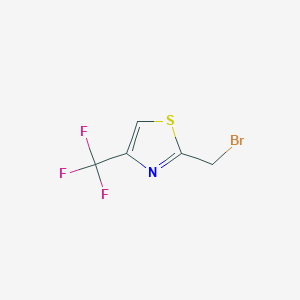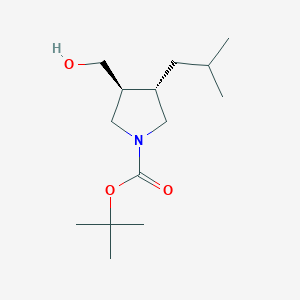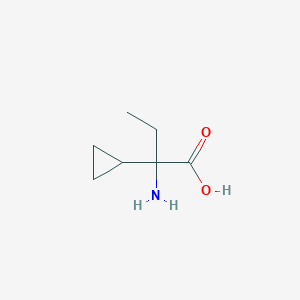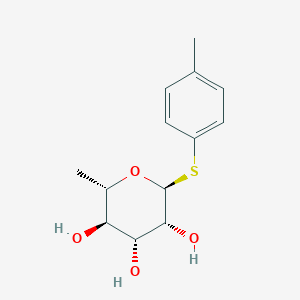
cis-3-Fluoro-4-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Fluoro-4-methylpyrrolidine: is a fluorinated pyrrolidine derivative with the molecular formula C5H10FN.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Fluoro-4-methylpyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve mild temperatures and specific solvents to achieve high yields .
Industrial Production Methods: : Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating reagents and optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : cis-3-Fluoro-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
cis-3-Fluoro-4-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-3-Fluoro-4-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activity and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-3-Fluoro-4-methylpyrrolidine hydrochloride: A hydrochloride salt form with similar properties.
3-Fluoropyrrolidine: Lacks the methyl group, leading to different chemical behavior.
4-Methylpyrrolidine: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: : this compound is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .
Propriétés
Formule moléculaire |
C5H10FN |
|---|---|
Poids moléculaire |
103.14 g/mol |
Nom IUPAC |
(3R,4R)-3-fluoro-4-methylpyrrolidine |
InChI |
InChI=1S/C5H10FN/c1-4-2-7-3-5(4)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
HPCFSOFBKLAFII-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@H]1CNC[C@@H]1F |
SMILES canonique |
CC1CNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


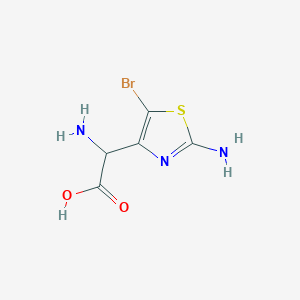
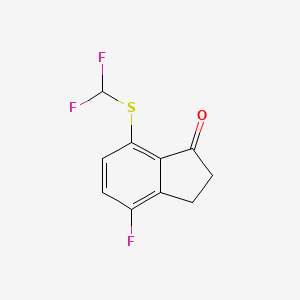
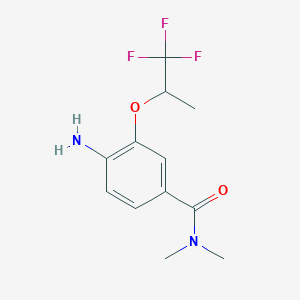
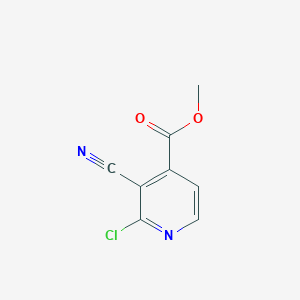

![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
